methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
This compound is a methyl benzoate derivative featuring an indole core substituted with a sulfonyl acetamido group and a diethylaminoethyl moiety.
Properties
IUPAC Name |
methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSHSPSHJFJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to play a significant role in cell biology. They have been found to have various biologically vital properties, including the ability to influence cell function. This can include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, a compound with the CAS number 893985-43-8, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H27N3O5
- Molecular Weight : 449.5 g/mol
- SMILES Notation : CCN(CC)C(=O)Cn1cc(C(=O)C(=O)NCC2COc3ccccc3O2)c2ccccc21
These properties suggest a complex structure that may interact with biological systems in unique ways.
Antiproliferative Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells, indicating strong potential for therapeutic applications in oncology .
The mechanisms by which this compound exerts its effects include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells, a vital process for eliminating malignant cells.
- Microtubule Disruption : Similar compounds have been noted for their ability to inhibit tubulin polymerization, leading to microtubule destabilization and subsequent cell death .
Case Studies
A notable study highlighted the effects of this compound on human cancer cell lines. The findings included:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | G2/M phase arrest, apoptosis |
| MDA-MB-231 | 74 | Microtubule disruption |
| Non-tumorigenic MCF-10A | >100 | Selectivity for cancer cells |
These results underscore the compound's potential as a selective anticancer agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686748-99-2)
- Structure: Shares the indole-sulfonyl acetamido-benzoate backbone but substitutes the diethylamino group with a 2-chlorophenylmethyl moiety.
- Key Differences: The chlorophenyl group enhances lipophilicity (XLogP3 = 5.1) compared to the diethylamino group, which may improve membrane permeability but reduce solubility .
- Applications : Likely used in agrochemical or medicinal chemistry due to halogenated aromatic systems’ prevalence in pesticides .
Methyl 4-((2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS 1239034-70-8)
- Structure : Features a pyridoindole fused ring system instead of a substituted indole.
- Key Differences: The pyridoindole core may confer distinct electronic properties and binding affinities compared to the indole-sulfonamide system.
- Applications : Likely a synthetic intermediate or bioactive molecule in pharmacological studies .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a triazine ring and sulfonylurea linkage instead of an indole-sulfonamide.
- Key Differences :
- Applications : Broad-spectrum herbicides .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~495.5* | Diethylamino, sulfonamide | ~3.2† | Pharmaceutical development |
| Ethyl 4-[[2-[1-[(2-Cl-Ph)methyl]indol] | 511.0 | 2-Chlorophenylmethyl, sulfonamide | 5.1 | Agrochemical/Pharmaceutical |
| Pyridoindole Derivative | 334.4 | Pyridoindole, methyl | N/A | Bioactive intermediate |
| Metsulfuron Methyl Ester | 381.4 | Triazine, sulfonylurea | ~1.8‡ | Herbicide |
*Estimated based on molecular formula.
†Predicted using analogous structures.
‡Experimental value from sulfonylurea analogs .
Mechanistic and Toxicological Insights
- Target Compound: The diethylamino group may enhance solubility in physiological environments, while the sulfonamide could promote stability against enzymatic degradation. No direct toxicity data are available, but structurally related indole derivatives often exhibit moderate toxicity profiles .
- Pyridoindole Derivative : Documented respiratory and dermal irritation highlights the importance of substituent effects on hazard profiles .
Q & A
Q. What are the established protocols for synthesizing methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, and how is purity ensured?
The synthesis involves multi-step reactions, starting with functionalization of the indole core. Key steps include:
- Sulfonation of the indole moiety using chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.
- Acetylation of the sulfonated intermediate with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Coupling with methyl 4-aminobenzoate via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of indole protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.3–3.5 ppm), and ester carbonyls (δ 170–172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 487.1542) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the indole-sulfonyl-acetamido backbone, critical for understanding stereoelectronic effects .
Q. How do solvent choice and pH influence the compound’s stability during storage?
- Solvent Stability : The compound is stable in DCM and DMF but degrades in polar protic solvents (e.g., methanol) due to ester hydrolysis. Storage in anhydrous DCM at –20°C is recommended .
- pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 8) via ester cleavage. Buffered solutions (pH 5–7) are optimal for biological assays .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Temperature Control : Maintaining –5°C during sulfonation reduces polysulfonation byproducts .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates amide coupling, reducing reaction time from 24h to 6h .
- In Situ Monitoring : FT-IR tracks sulfonyl chloride formation (peak at 1370 cm⁻¹) to terminate reactions at >90% conversion .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from polymorphic forms. To address this:
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms .
- Solubility Studies : Use shake-flask method in buffers (pH 1–7) with HPLC quantification. For example, solubility in PBS (pH 7.4) is 0.12 mg/mL, while in 0.1N HCl, it is 0.45 mg/mL .
Q. What molecular interactions drive its potential biological activity, and how are these studied?
- Target Binding : Docking studies suggest the indole-sulfonyl group occupies hydrophobic pockets in cyclooxygenase-2 (COX-2), while the diethylamino moiety interacts with catalytic arginine residues .
- Enzyme Inhibition Assays : COX-2 inhibition is measured via fluorometric kits (IC50 = 2.3 µM), with selectivity over COX-1 (IC50 > 50 µM) .
Q. How do structural modifications impact its pharmacokinetic profile?
- Ester-to-Carboxylic Acid Conversion : Hydrolysis in plasma increases solubility but reduces bioavailability. Methyl ester prodrugs improve membrane permeability (Papp = 8.2 × 10⁻⁶ cm/s in Caco-2 assays) .
- Sulfonyl Replacement : Replacing sulfonyl with carbonyl decreases COX-2 affinity by 10-fold, highlighting its role in target engagement .
Q. What advanced analytical methods validate trace impurities in GMP-compliant synthesis?
- LC-MS/MS : Detects genotoxic impurities (e.g., residual sulfonic acids) at ppm levels .
- ICP-OES : Quantifies heavy metals (e.g., Pd < 10 ppm) from catalytic steps .
Q. How is in silico modeling applied to predict metabolic pathways?
- ADMET Prediction : Tools like SwissADME forecast Phase I metabolism (e.g., ester hydrolysis by carboxylesterases) and Phase II glucuronidation sites .
- Molecular Dynamics Simulations : Reveal binding stability with COX-2 over 100 ns trajectories (RMSD < 2 Å) .
Q. What experimental designs address low reproducibility in biological activity assays?
- Strict Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
- Positive Controls : Include celecoxib (COX-2 inhibitor) and indomethacin (non-selective COX inhibitor) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
